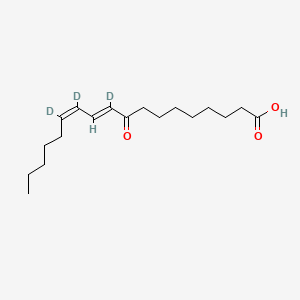

9-OxoODE-d3

Description

BenchChem offers high-quality 9-OxoODE-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-OxoODE-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(10E,12Z)-10,12,13-trideuterio-9-oxooctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/i6D,8D,14D |

InChI Key |

LUZSWWYKKLTDHU-NWDBFPNJSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/C(=O)CCCCCCCC(=O)O)/CCCCC |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Functions of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in cellular membranes and dietary sources.[1][2] The formation of 9-OxoODE occurs through the oxidation of the allylic hydroxyl group of its precursor, 9-hydroxyoctadecadienoic acid (9-HODE).[3] Found in various biological matrices, including plasma and mitochondrial membranes, 9-OxoODE is increasingly recognized for its diverse and potent biological activities.[1][4] This technical guide provides a comprehensive overview of the known cellular functions of 9-OxoODE, with a focus on its roles in apoptosis, inflammation, and nuclear receptor activation. The information presented herein is intended to support further research and drug development efforts targeting the signaling pathways modulated by this bioactive lipid.

Core Cellular Functions of 9-OxoODE

9-OxoODE exerts its effects on cells through multiple mechanisms, influencing key cellular processes such as programmed cell death, inflammatory responses, and metabolic regulation.

Induction of Apoptosis

9-OxoODE has been identified as a potent inducer of apoptosis, particularly in cancer cells. Studies have demonstrated its ability to trigger the mitochondrial pathway of apoptosis. In human ovarian cancer (HRA) cells, treatment with 9-oxo-(10E,12E)-octadecadienoic acid (a stereoisomer of 9-OxoODE) leads to a cascade of events characteristic of intrinsic apoptosis. These include:

-

DNA Fragmentation and Phosphatidylserine Exposure: Hallmarks of late-stage apoptosis.

-

Caspase Activation: Increased activity of caspase-3 and caspase-7, the executioner caspases.

-

Mitochondrial Dysregulation: Dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.

These findings collectively indicate that 9-OxoODE can initiate a signaling cascade that culminates in the programmed death of cancer cells, suggesting its potential as a template for the development of novel anti-neoplastic agents.

Modulation of Inflammatory Pathways

While direct evidence for 9-OxoODE's anti-inflammatory effects is still emerging, studies on structurally related oxo- and hydroxy-fatty acids strongly suggest its involvement in modulating key inflammatory signaling pathways. The primary targets appear to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

-

NF-κB Pathway Inhibition: Related compounds have been shown to suppress the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway Inhibition: The MAPK signaling cascades, including ERK, JNK, and p38, are also implicated in the production of inflammatory mediators. Structurally similar oxo-fatty acids have been demonstrated to inhibit the phosphorylation, and thus the activation, of JNK and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).

By targeting these critical inflammatory nodes, 9-OxoODE and its analogs can potentially reduce the production of pro-inflammatory cytokines and mediators, highlighting their therapeutic potential in inflammatory diseases.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

9-OxoODE and its precursor, 9-HODE, are recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.

-

PPARγ Activation: 9-OxoODE and 9-HODE can directly activate PPARγ. This activation is significant as PPARγ is a master regulator of adipogenesis and has well-established anti-inflammatory properties. The binding of oxidized fatty acids to the PPARγ ligand-binding domain can induce a conformational change that promotes the recruitment of coactivators and the transcription of target genes. Interestingly, structural studies have revealed that the oxo-group of compounds like 9-OxoODE can form a covalent bond with a cysteine residue in the PPARγ ligand-binding pocket, leading to a particularly effective and stable activation of the receptor.

-

PPARα Activation: In addition to PPARγ, 9-oxo-octadecatrienoic acid (9-oxo-OTA), a closely related compound, has been shown to activate PPARα in hepatocytes. PPARα is a key regulator of fatty acid oxidation. Its activation by 9-oxo-OTA leads to the increased expression of PPARα target genes, promoting fatty acid uptake and β-oxidation. This suggests a role for 9-OxoODE and related compounds in managing dyslipidemia.

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)

9-OxoODE and its precursor 9-HODE are endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key detector of noxious heat and a mediator of pain signaling. The activation of TRPV1 by these oxidized linoleic acid metabolites contributes to the sensation of pain and thermal hyperalgesia. Molecular modeling studies have investigated the binding interactions of 9-OxoODE within the vanilloid binding pocket of the TRPV1 channel.

Activation of the Antioxidant Response Element (ARE)

While the epoxy-keto derivative of linoleic acid (EKODE) is a strong activator, 9-OxoODE has been shown to be a weak activator of the Antioxidant Response Element (ARE). The ARE is a cis-acting enhancer element that regulates the expression of numerous cytoprotective genes in response to oxidative stress. This activation is mediated by the transcription factor Nrf2.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cellular effects of 9-OxoODE and related oxidized linoleic acid metabolites.

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| 9-Oxo-ODE | HRA (Human Ovarian Cancer) | Apoptosis Induction | Dose-dependent increase in apoptosis | Not specified | |

| 9-HODE | U937 (Human Monocytic) | PPARγ Transactivation | Increased PPARγ transactivation | Not specified | |

| 9-oxo-OTA | Murine Primary Hepatocytes | PPARα Activation | Induced mRNA expression of PPARα target genes | Not specified | |

| 13-KODE | RAW 264.7 (Murine Macrophage) | NF-κB Inhibition | Reduced nuclear p65 by 67% | 100 µM | |

| 13-KODE | RAW 264.7 (Murine Macrophage) | MAPK (pERK1/2, p-p38, pJNK) Inhibition | Decreased phosphorylation by 66%, 47%, and 52% respectively | 100 µM | |

| 9-OxoODE | IMR-32 (Human Neuroblastoma) | ARE Activation | 2.3-fold activation | 10 µM | |

| 9-HODE | DRG Neurons | TRPV1 Activation ([Ca2+]i) | Elevation of intracellular calcium | 25-100 µM |

Table 1: Summary of Cellular Effects of 9-OxoODE and Related Compounds

| Compound | Matrix | Concentration (nmol/L) | Reference |

| 9-OxoODE | Rat Plasma | 218.1 ± 53.7 | |

| 9-OxoODE | Rat Plasma | 263.0 | |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 | |

| 13-HODE | Rat Plasma | 123.2 ± 31.1 | |

| 13-OxoODE | Rat Plasma | 57.8 ± 19.2 |

Table 2: Endogenous Concentrations of 9-OxoODE and Related Compounds in Rat Plasma

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the cellular functions of 9-OxoODE.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages are commonly used to study inflammation. HRA human ovarian cancer cells are used for apoptosis studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a penicillin-streptomycin solution at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For inflammatory studies, cells are often pre-treated with 9-OxoODE or related compounds for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS). For apoptosis assays, cells are incubated with the compound for longer periods (e.g., 24-48 hours).

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the DNA of cells with compromised membranes.

-

Caspase Activity Assay: The activity of caspases, key executioners of apoptosis, can be measured using commercially available kits. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.

-

Western Blot Analysis of Apoptotic Proteins: The expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bcl-2) and the release of cytochrome c from mitochondria into the cytosol can be assessed by Western blotting.

NF-κB and MAPK Signaling Assays

-

Western Blot Analysis for Phosphorylated Proteins: The activation of NF-κB and MAPK pathways is typically assessed by detecting the phosphorylated forms of key signaling proteins using phospho-specific antibodies. For the NF-κB pathway, this includes detecting phosphorylated IκB-α and the p65 subunit. For the MAPK pathways, antibodies against phosphorylated ERK, JNK, and p38 are used.

-

Immunofluorescence for NF-κB Nuclear Translocation: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation can be visualized by immunofluorescence microscopy. Cells are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

PPAR Transactivation Assay

-

Luciferase Reporter Assay: This is a common method to assess the activation of PPARs. Cells are co-transfected with an expression vector for the PPAR of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Upon activation by a ligand like 9-OxoODE, the PPAR binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Quantification of 9-OxoODE

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the accurate quantification of 9-OxoODE and other oxylipins in biological samples. The method involves lipid extraction from the sample, followed by separation using liquid chromatography and detection and quantification by mass spectrometry, often using a stable isotope-labeled internal standard for accuracy.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mitochondrial pathway of apoptosis induced by 9-OxoODE.

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by 9-OxoODE.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 9-oxo-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-oxo-octadecadienoic acid (9-oxo-ODA) is an oxidized metabolite of linoleic acid that has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 9-oxo-ODA, with a focus on its molecular mechanisms, physiological effects, and potential therapeutic applications. The primary mechanism of action for 9-oxo-ODA is its function as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3][4] Beyond its role in metabolic regulation, 9-oxo-ODA has demonstrated potential anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involving this multifaceted molecule.

Core Biological Activities and Therapeutic Potential

9-oxo-ODA is a naturally occurring compound found in sources such as tomatoes and eggplant calyx.[1] Its biological significance stems primarily from its interaction with nuclear receptors and its influence on cellular signaling cascades.

Regulation of Lipid Metabolism via PPARα Activation

The most well-documented role of 9-oxo-ODA is its potent agonism of PPARα. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in fatty acid oxidation. Upon activation by 9-oxo-ODA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to increased transcription of genes involved in fatty acid catabolism. This mechanism underlies the observed effects of 9-oxo-ODA on lipid metabolism, including:

-

Decreased Triglyceride Accumulation: 9-oxo-ODA has been shown to inhibit cellular triglyceride accumulation in mouse primary hepatocytes.

-

Amelioration of Dyslipidemia: By promoting fatty acid oxidation, 9-oxo-ODA has the potential to improve abnormalities in lipid metabolism associated with conditions like obesity and diabetes. Studies in obese diabetic mice have shown that related oxo-octadecadienoic acids can decrease plasma and hepatic triglyceride levels.

Anti-Cancer Activity

Emerging research has highlighted the potential of 9-oxo-ODA and its isomers as anti-neoplastic agents. Studies have demonstrated that 9-oxo-ODA can suppress the proliferation of human cervical and ovarian cancer cells in a concentration-dependent manner. The primary mechanism behind this anti-cancer effect appears to be the induction of apoptosis. This is mediated through the mitochondrial pathway, characterized by:

-

Intracellular DNA fragmentation.

-

Surface exposure of phosphatidylserine.

-

Increased activity of caspases-3/7.

-

Dissipation of the mitochondrial membrane potential.

-

Release of cytochrome c from the mitochondria.

-

Modulation of Bcl-2 family proteins, with a down-regulation of Bcl-2 and an up-regulation of Bax.

Potential Anti-Inflammatory Effects

While direct evidence for the anti-inflammatory effects of 9-oxo-ODA is still developing, studies on structurally similar oxo-fatty acids provide a strong rationale for this potential. For instance, 8-oxo-9-octadecenoic acid and 13-oxo-octadecadienoic acid (13-KODE) have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and MAPK signaling in macrophages. Given the structural similarities, it is plausible that 9-oxo-ODA may share these anti-inflammatory properties.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activities of 9-oxo-ODA.

| Parameter | Value | Cell/System Type | Reference |

| PPARα Activation | 10-20 µM | Primary mouse hepatocytes | |

| IC50 (Cell Proliferation) | 25–50 µM | Human cervical cancer cells (HeLa, SiHa) |

Table 1: In Vitro Bioactivity of 9-oxo-ODA

| Biological Matrix | Species | Concentration (mean) | Analytical Method | Reference |

| Plasma | Rat | 218.1 nmol/L | Q-TOF MS | |

| Plasma | Rat | 263.0 nmol/L | Q-TOF MS |

Table 2: Reported Concentrations of 9-oxo-ODA in Biological Samples

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of 9-oxo-ODA.

PPARα Luciferase Reporter Assay

This assay is used to determine the ability of 9-oxo-ODA to activate the PPARα receptor.

-

Cell Culture and Transfection: CV1 cells are cultured in appropriate media. The cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with PPREs (e.g., p4xUASg-tk-luc), an expression vector for a GAL4-PPARα chimeric protein (e.g., pM-hPPARα), and an internal control reporter plasmid for normalization (e.g., pRL-CMV).

-

Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of 9-oxo-ODA or a vehicle control for 24 hours. A known synthetic PPARα agonist (e.g., GW7647) is used as a positive control.

-

Luciferase Activity Measurement: After treatment, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity from the internal control plasmid.

-

Data Analysis: The relative luciferase activity is calculated as the fold induction over the vehicle control.

Quantification of 9-oxo-ODA in Biological Matrices by LC-MS/MS

This protocol describes a liquid-liquid extraction and subsequent analysis for the quantification of 9-oxo-ODA in plasma.

-

Sample Preparation: Aliquot 200 µL of plasma into a clean glass test tube. Add an internal standard (e.g., 15(S)-HETE-d8) to correct for extraction efficiency.

-

Liquid-Liquid Extraction:

-

Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane, cap the tube, and vortex for three minutes.

-

Centrifuge the sample at 2000 x g for five minutes at room temperature.

-

-

Sample Concentration: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water). Inject the sample into the LC-MS/MS system for quantification. Instrument parameters should be optimized for the specific instrumentation used.

Apoptosis Induction Assays in Cancer Cells

These assays are used to confirm that 9-oxo-ODA induces apoptosis in cancer cells.

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HRA ovarian cancer cells) are cultured in appropriate media and treated with varying concentrations of 9-oxo-ODA for a specified period.

-

DNA Fragmentation Analysis: After treatment, DNA is extracted from the cells and analyzed by agarose gel electrophoresis for the characteristic ladder pattern of fragmented DNA.

-

Phosphatidylserine Exposure: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a commercially available luminescent or colorimetric assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 9-oxo-ODA and a general experimental workflow for its analysis.

Caption: 9-oxo-ODA activates the PPARα signaling pathway to regulate lipid metabolism.

Caption: 9-oxo-ODA induces apoptosis in cancer cells via the mitochondrial pathway.

References

- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the 9-OxoODE Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] Emerging as a significant bioactive lipid, 9-OxoODE is implicated in a variety of physiological and pathological processes, including metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the 9-OxoODE metabolic pathway, its downstream signaling effects, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this important oxylipin.

The 9-OxoODE Metabolic Pathway

9-OxoODE is not synthesized de novo but is rather a downstream product of linoleic acid metabolism. The formation of 9-OxoODE is a multi-step process that can be initiated by both enzymatic and non-enzymatic mechanisms.

Formation of the Precursor 9-Hydroxyoctadecadienoic Acid (9-HODE)

The immediate precursor to 9-OxoODE is 9-hydroxyoctadecadienoic acid (9-HODE).[2] The formation of 9-HODE from linoleic acid can occur through several pathways:

-

Cyclooxygenase (COX) Pathway: The enzymes COX-1 and COX-2 can metabolize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE.[2]

-

Lipoxygenase (LOX) Pathway: Lipoxygenase enzymes can also catalyze the formation of 9-HPODE from linoleic acid, subsequently leading to 9-HODE.

-

Cytochrome P450 (CYP) Pathway: Microsomal CYP enzymes can metabolize linoleic acid to a mixture of hydroperoxides, including 9-HPODE, which is then reduced to 9-HODE.[2]

-

Non-Enzymatic Pathway (Oxidative Stress): Under conditions of oxidative stress, the free radical-induced oxidation of linoleic acid can lead to the formation of 9-HPODE, which is then converted to 9-HODE.[2]

Conversion of 9-HODE to 9-OxoODE

The final step in the formation of 9-OxoODE is the oxidation of the hydroxyl group of 9-HODE. This conversion is catalyzed by hydroxy-fatty acid dehydrogenases.

Downstream Signaling Pathways of 9-OxoODE

9-OxoODE has been shown to modulate several key signaling pathways, positioning it as a molecule of interest in metabolic and inflammatory diseases.

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of action for 9-OxoODE is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.

-

PPARγ Activation: 9-OxoODE is a direct activator of PPARγ. Activation of PPARγ is known to play a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.

-

PPARα Activation: 9-OxoODE has also been identified as a potent agonist of PPARα, a key regulator of fatty acid oxidation. This suggests a role for 9-OxoODE in hepatic lipid metabolism.

Upon binding to 9-OxoODE, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in lipid metabolism and inflammation.

Putative Role in NF-κB and MAPK Signaling

While direct evidence for 9-OxoODE is still emerging, studies on structurally related oxo-fatty acids suggest a potential role in modulating the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response. It is hypothesized that 9-OxoODE may inhibit the activation of NF-κB and the phosphorylation of MAPK proteins like ERK, JNK, and p38, thereby reducing the production of pro-inflammatory mediators. Further research is required to fully elucidate the direct effects of 9-OxoODE on these pathways.

Quantitative Data

The concentration of 9-OxoODE in biological systems can vary depending on the physiological or pathological state. The following table summarizes available quantitative data.

| Biological Matrix | Species | Condition | 9-OxoODE Concentration | Reference |

| Plasma | Rat | Normal | 218.1 ± 53.7 nmol/L | |

| Plasma | Rat | Normal | 263.0 nmol/L | |

| Plasma | Human | Normal Liver | Mean ratio to Linoleic Acid: ~0.02 | |

| Plasma | Human | Hepatic Steatosis | Mean ratio to Linoleic Acid: ~0.03 | |

| Plasma | Human | Nonalcoholic Steatohepatitis (NASH) | Mean ratio to Linoleic Acid: ~0.06 (significantly elevated) |

Experimental Protocols

Extraction and Quantification of 9-OxoODE by LC-MS/MS

This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.

4.1.1. Materials

-

Plasma sample

-

Internal Standard (e.g., 15(S)-HETE-d8)

-

0.2 M Sodium Hydroxide (NaOH) in methanol

-

0.5 N Hydrochloric Acid (HCl)

-

Hexane

-

Methanol/water (80:20, v/v) with 0.04% acetic acid

-

Borosilicate glass test tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

4.1.2. Procedure

-

Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma in a glass tube, add a suitable amount of internal standard. c. Add 200 µL of 0.2 M NaOH in methanol. d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.

-

Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to pH 3 with approximately 100 µL of 0.5 N HCl. c. Add 3 mL of hexane, cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic (hexane) layer to a clean tube. f. Repeat the extraction (steps c-e) once more and combine the organic layers.

-

Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 200 µL of methanol/water (80:20, v/v) with 0.04% acetic acid. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.2% acetic acid

-

Mobile Phase B: Methanol with 0.2% acetic acid

-

Gradient: Start at 85% B for 10 min, then to 100% B over 2 min, hold at 100% B for 10 min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor and product ions of 9-OxoODE and the internal standard.

PPARα/γ Luciferase Reporter Assay

This is a general protocol that can be adapted for testing the effect of 9-OxoODE on PPAR activation.

4.2.1. Materials

-

Cell line (e.g., HEK293T, HepG2)

-

PPAR expression vector (e.g., pCMV-hPPARα/γ)

-

PPRE-luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

9-OxoODE

-

Luciferase assay system

-

Luminometer

4.2.2. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. An internal control vector (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 9-OxoODE or a known PPAR agonist (positive control) and vehicle (negative control).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Western Blot Analysis of MAPK Phosphorylation

This protocol describes a general method to assess the effect of 9-OxoODE on the phosphorylation of MAPK proteins.

4.3.1. Materials

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

9-OxoODE

-

Stimulant (e.g., LPS, if investigating anti-inflammatory effects)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-p38, total-p38, phospho-ERK, total-ERK, phospho-JNK, total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

4.3.2. Procedure

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with 9-OxoODE for a specified time. In some experimental designs, pre-treatment with 9-OxoODE is followed by stimulation with an inflammatory agent like LPS.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

9-OxoODE is a metabolically derived lipid mediator with significant potential to influence cellular signaling in the context of metabolic and inflammatory diseases. Its role as a dual PPARα/γ agonist highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers aiming to further unravel the biological functions of 9-OxoODE and explore its utility as a pharmacological target. Future research should focus on obtaining more comprehensive quantitative data across various tissues and disease states, as well as directly elucidating its impact on inflammatory signaling pathways such as NF-κB and MAPK.

References

The Interplay of 9-OxoODE and HODE: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, signaling, and analytical considerations of 9-Oxooctadecadienoic acid (9-OxoODE) and its precursor, 9-Hydroxyoctadecadienoic acid (9-HODE), for researchers, scientists, and drug development professionals.

Introduction

Oxidized linoleic acid metabolites (OXLAMs) are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathological processes. Among these, 9-Hydroxyoctadecadienoic acid (9-HODE) and its oxidized metabolite, 9-Oxooctadecadienoic acid (9-OxoODE), have emerged as significant signaling molecules, particularly in the context of inflammation, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the relationship between 9-OxoODE and 9-HODE, detailing their biosynthesis, biological activities, and the experimental methodologies crucial for their study.

The Core Relationship: From 9-HODE to 9-OxoODE

9-HODE is a hydroxylated derivative of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. The formation of 9-HODE can occur through both enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes.[1] Non-enzymatic formation is often a result of free radical-mediated oxidative stress.[1]

The pivotal relationship between these two molecules lies in the metabolic conversion of 9-HODE to 9-OxoODE. This transformation is an oxidation reaction where the hydroxyl group (-OH) at the 9th carbon of the HODE molecule is converted into a keto group (=O). This conversion is catalyzed by hydroxy-fatty acid dehydrogenases.[1][2]

Quantitative Data Summary

The concentrations of 9-OxoODE and 9-HODE can vary significantly depending on the biological matrix, species, and pathological state. The following tables summarize available quantitative data.

Table 1: Concentrations of 9-OxoODE and HODE in Biological Fluids

| Analyte | Matrix | Species | Concentration | Reference |

| 9-OxoODE | Rat Plasma | Rat | 218.1 ± 53.7 nmol/L | [2] |

| 9-HODE | Rat Plasma | Rat | 57.8 ± 18.7 nmol/L | |

| 13-HODE | Rat Plasma | Rat | 123.2 ± 31.1 nmol/L | |

| 9-OxoODE | Human Blood | Human | 0.00241 ± 0.00029 µM |

Table 2: Altered Levels of 9-OxoODE and HODE in Disease States

| Disease State | Analyte | Matrix | Observation | Reference |

| Chronic Inflammatory Pain (Mouse) | 13-HODE | Amygdala | ~7-fold lower in CFA-injected mice (125.8 pmol/g) vs. sham (885.8 pmol/g) | |

| Chronic Inflammatory Pain (Mouse) | 9-HODE | Amygdala | No significant difference | |

| Non-alcoholic Steatohepatitis (NASH) | 9-HODE, 13-HODE, 9-OxoODE, 13-OxoODE | Human Plasma | Significantly elevated in NASH patients compared to those with simple steatosis. | |

| Pancreatitis | 9-HODE, 9-OxoODE | Human Serum/Pancreatic Secretions | Elevated levels compared to control subjects. | |

| Rheumatoid Arthritis | 9-HODE, 13-HODE | Human Low-Density Lipoproteins | Increased levels compared to healthy subjects. | |

| Oesophageal Cancer | Lipid Peroxidation Products | Human Plasma and Tissue | Significantly elevated levels of malondialdehyde and other lipid peroxides. | |

| Non-small Cell Lung Cancer | Lipid Peroxidation Products | Human Tumor Tissue | Enhanced lipid peroxidation compared to matched lung parenchyma. |

Signaling Pathways and Biological Activities

Both 9-HODE and 9-OxoODE are potent signaling molecules that exert their effects through various receptors and pathways, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).

Biosynthesis of 9-HODE and 9-OxoODE

The formation of 9-HODE from linoleic acid is a critical initial step. This process can be initiated by several enzymes, leading to the formation of a hydroperoxy intermediate (9-HpODE), which is then reduced to 9-HODE. Subsequently, 9-HODE is oxidized to 9-OxoODE.

Biosynthesis pathway from Linoleic Acid to 9-OxoODE.

PPARγ Signaling Pathway

9-HODE and 9-OxoODE are known agonists of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of the PPARγ signaling pathway by 9-HODE and 9-OxoODE.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the investigation of 9-OxoODE and 9-HODE. This section provides detailed protocols for their quantification and the assessment of their biological activity.

Protocol 1: Quantification of 9-OxoODE and 9-HODE by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 9-OxoODE and 9-HODE in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standards (e.g., d4-9-HODE)

-

Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) transitions:

-

9-HODE: e.g., m/z 295.2 → 171.1

-

9-OxoODE: e.g., m/z 293.2 → 113.1

-

d4-9-HODE (IS): e.g., m/z 299.2 → 175.1

-

-

Optimize collision energies and other MS parameters for each analyte.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of 9-OxoODE and 9-HODE in the samples based on the peak area ratios of the analyte to the internal standard.

-

General workflow for the quantification of 9-OxoODE and 9-HODE by LC-MS/MS.

Protocol 2: PPARγ Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the activation of PPARγ by 9-OxoODE or 9-HODE.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids: pBIND-PPARγ-LBD (Gal4 DNA binding domain fused to PPARγ ligand-binding domain), pG5-luc (luciferase reporter plasmid with Gal4 binding sites), and a control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

9-OxoODE, 9-HODE, and a known PPARγ agonist (e.g., Rosiglitazone)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the pBIND-PPARγ-LBD, pG5-luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-OxoODE, 9-HODE, a positive control (Rosiglitazone), and a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control.

-

Protocol 3: Measurement of Inflammatory Cytokine Release from Macrophages

This protocol details a method to assess the pro- or anti-inflammatory effects of 9-HODE and 9-OxoODE by measuring cytokine release from macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)

-

Cell culture medium (e.g., RPMI-1640) with FBS

-

Lipopolysaccharide (LPS)

-

9-HODE and 9-OxoODE

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

Cell Seeding:

-

Seed macrophages in a 24-well plate at an appropriate density.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 9-HODE or 9-OxoODE for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (untreated, LPS only, and compound only).

-

-

Incubation:

-

Incubate the cells for a specified time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and collect the cell-free supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the treated groups to the LPS-only control to determine the immunomodulatory effects of 9-HODE and 9-OxoODE.

-

Conclusion

9-OxoODE and its precursor, 9-HODE, are integral players in a complex network of lipid-mediated signaling. Their roles in health and disease are multifaceted and continue to be an active area of research. A thorough understanding of their biosynthesis, signaling pathways, and the application of robust analytical and cell-based methodologies are essential for elucidating their precise functions and for the development of novel therapeutic strategies targeting the pathways they regulate. This guide provides a foundational framework for researchers embarking on the study of these fascinating oxidized lipid mediators.

References

The Natural Occurrence of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation and metabolic regulation.[1] 9-OxoODE is formed in vivo from the enzymatic oxidation of linoleic acid and has been identified as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of 9-OxoODE in mammalian tissues, details its biosynthesis and key signaling pathways, and offers in-depth experimental protocols for its quantification.

Natural Occurrence and Quantitative Data

The concentration of 9-OxoODE varies across different biological matrices and is influenced by physiological and pathological states. While data on basal levels in all tissues are not extensively available, studies have quantified 9-OxoODE in plasma and specific brain regions, and have shown its levels can be modulated by diet and disease. For instance, in a mouse model, a high linoleic acid diet led to a 58% increase in 9-oxo-ODE in the liver compared to a low linoleic acid diet.[2]

| Tissue/Biofluid | Species | Concentration | Condition | Citation(s) |

| Plasma | Rat | 218.1 ± 53.7 nmol/L | Normal | |

| Plasma | Rat | 263.0 nmol/L | Normal | |

| Amygdala | Mouse | Below Limit of Quantification in >50% of samples | Control and Chronic Inflammatory Pain | |

| Periaqueductal Grey | Mouse | Not significantly different between groups | Control and Chronic Inflammatory Pain | |

| Liver | Mouse | Increased with high linoleic acid diet | Dietary Intervention |

Note: The limited availability of quantitative data for 9-OxoODE in a wide range of healthy tissues is a current gap in the literature. The provided data is based on available studies and may not be representative of all physiological conditions.

Biosynthesis and Signaling Pathways

9-OxoODE is synthesized from linoleic acid through a multi-step enzymatic process. It exerts its biological effects through interaction with specific receptors, primarily PPARα and the transient receptor potential vanilloid 1 (TRPV1).

Biosynthesis of 9-OxoODE

The biosynthesis of 9-OxoODE from linoleic acid involves two key enzymatic steps.

PPARα Signaling Pathway

As a potent PPARα agonist, 9-OxoODE plays a crucial role in regulating lipid metabolism. Upon binding, it initiates a signaling cascade that leads to the transcription of genes involved in fatty acid oxidation.

TRPV1 Signaling Pathway

9-OxoODE is an endogenous agonist of the TRPV1 receptor, a non-selective cation channel involved in pain and thermal sensation. Activation of TRPV1 by 9-OxoODE leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization.

GPR132 Signaling Pathway (activated by 9-HODE)

While 9-OxoODE's direct interaction with G protein-coupled receptor 132 (GPR132) is not well-established, its precursor, 9-HODE, is a known agonist. Activation of GPR132 can lead to downstream signaling events, including the modulation of MAPK pathways.

Experimental Protocols

Accurate quantification of 9-OxoODE in tissues requires meticulous sample handling, extraction, and analysis to minimize artifactual oxidation and ensure reliable results.

Workflow for 9-OxoODE Quantification in Tissues

References

- 1. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feeding mice a diet high in oxidized linoleic acid metabolites does not alter liver oxylipin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Enzymatic Formation of 9-Oxo-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-octadecadienoic acid (9-KODE), a member of the oxidized linoleic acid metabolites (OXLAMs), is an important signaling molecule implicated in a variety of physiological and pathological processes.[1] Arising from the enzymatic oxidation of linoleic acid, 9-KODE has garnered significant attention for its role as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] This technical guide provides an in-depth overview of the core enzymatic pathways leading to the formation of 9-KODE, detailed experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.

Enzymatic Pathways for 9-KODE Formation

The biosynthesis of 9-KODE from linoleic acid is a multi-step enzymatic process primarily involving the action of lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). An alternative pathway involving allene oxide synthase (AOS) has also been proposed.

The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway

The most well-characterized pathway for 9-KODE formation begins with the dioxygenation of linoleic acid by 9-lipoxygenase (9-LOX). This enzyme specifically introduces molecular oxygen at the C-9 position of linoleic acid to produce 9-hydroperoxyoctadecadienoic acid (9-HPODE).[2][3] Subsequently, hydroperoxide lyase (HPL) cleaves the 9-HPODE to yield 9-oxononanoic acid and, importantly, the C9 aldehyde which can be further oxidized to 9-KODE. In some systems, 9-HPODE is first reduced to 9-hydroxyoctadecadienoic acid (9-HODE), which is then oxidized by a hydroxy-fatty acid dehydrogenase to form 9-KODE.[1]

The Allene Oxide Synthase (AOS) Pathway

An alternative route for the metabolism of 9-HPODE involves the enzyme allene oxide synthase (AOS). AOS can convert 9-HPODE into an unstable allene oxide, which can then be hydrolyzed, either spontaneously or enzymatically, to form various products, including α- and γ-ketols. While not the primary route, this pathway can contribute to the pool of oxidized linoleic acid derivatives and potentially lead to the formation of 9-KODE under certain conditions.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic formation and activity of 9-KODE.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 9-Lipoxygenase | Linoleic Acid | 0.1 mM | Not Reported | Potato | |

| Hydroperoxide Lyase | 13-HPODE | 25 µM | 275.48 x 10-3 ΔOD/min | Soybean |

Table 2: Cellular Concentrations and Bioactivity of 9-KODE

| Parameter | Value | Biological Matrix | Reference |

| Mean Concentration | 218.1 nmol/L | Rat Plasma | |

| PPARα Activation | 10-20 µM | Primary Mouse Hepatocytes | |

| Serum Concentration (Age 100.9 ± 2) | 0.204 ng/100 µl | Human Serum | |

| Serum Concentration (Age 70.7 ± 6) | 0.043 ng/100 µl | Human Serum | |

| Serum Concentration (Age 30 ± 5) | 0.042 ng/100 µl | Human Serum |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9-HPODE using Potato 9-Lipoxygenase

1. Enzyme Extraction and Partial Purification:

-

Homogenize peeled potato tubers in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).

-

Centrifuge the homogenate to remove cell debris.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

For partial purification, perform ammonium sulfate precipitation followed by dialysis. Further purification can be achieved using ion-exchange chromatography.

2. 9-HPODE Synthesis:

-

Prepare a substrate solution of linoleic acid emulsified with Tween 20 in an appropriate buffer (e.g., 0.2 M sodium borate, pH 7.5).

-

Add the partially purified 9-lipoxygenase extract to the substrate solution.

-

Incubate the reaction mixture with gentle agitation at room temperature, monitoring the formation of the conjugated diene product by measuring the absorbance at 234 nm.

-

Stop the reaction by acidifying the mixture (e.g., with 1 M HCl to pH 3-4).

3. Extraction and Purification of 9-HPODE:

-

Extract the acidified reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic phase with water to remove water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The resulting crude 9-HPODE can be further purified by silica gel column chromatography.

Protocol 2: Enzymatic Conversion of 9-HPODE to 9-KODE using Hydroperoxide Lyase

1. Enzyme Source:

-

A crude homogenate or a partially purified fraction from sources known to have hydroperoxide lyase activity, such as cucumber or bell pepper, can be used. Purification can be achieved through ion-exchange and hydrophobic interaction chromatography.

2. Enzymatic Reaction:

-

Resuspend the purified 9-HPODE in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

Add the hydroperoxide lyase preparation to the 9-HPODE solution.

-

Incubate the reaction at a controlled temperature (e.g., 25°C). The progress of the reaction can be monitored by observing the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide.

3. Product Extraction and Analysis:

-

Stop the reaction and extract the products as described in Protocol 1.

-

The final product, 9-KODE, can be identified and quantified using LC-MS/MS.

Protocol 3: Quantitative Analysis of 9-KODE by LC-MS/MS

1. Sample Preparation:

-

For biological samples such as plasma or tissue homogenates, perform a liquid-liquid extraction.

-

Acidify the sample and add a suitable internal standard (e.g., 15(S)-HETE-d8).

-

Extract with a mixture of hexane and isopropanol.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

-

Liquid Chromatography: Use a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 9-KODE need to be determined. For example, for a similar compound, the precursor ion might be m/z 293, with specific product ions used for confirmation and quantification.

Signaling Pathway: 9-KODE as a PPARα Agonist

9-KODE is a potent natural agonist for the peroxisome proliferator-activated receptor alpha (PPARα). Upon binding to 9-KODE, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism, ultimately leading to a reduction in triglyceride accumulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoxygenase from potato tubers. Partial purification and properties of an enzyme that specifically oxygenates the 9-position of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 9-OxoODE in Biological Matrices Using 9-OxoODE-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the sensitive and accurate quantification of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 9-OxoODE is an oxidized metabolite of linoleic acid implicated in various physiological and pathological processes, including inflammation and metabolic regulation.[1][2] Accurate quantification is critical for understanding its biological role. This protocol employs a stable isotope-labeled internal standard, 9-OxoODE-d3, to ensure high accuracy by correcting for sample loss during preparation and for matrix-induced ion suppression.[3] The methodology covers sample preparation using solid-phase extraction (SPE), detailed LC-MS/MS parameters, and data analysis procedures.

Biological Significance and Pathway

9-OxoODE is an oxylipin (oxidized fatty acid) derived from the enzymatic or non-enzymatic oxidation of linoleic acid, a common polyunsaturated fatty acid.[4] The pathway involves the conversion of linoleic acid to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation yields 9-OxoODE.[1] This metabolite is a known agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, highlighting its importance in metabolic health and disease.

Principle of Stable Isotope Dilution

LC-MS/MS is a powerful technique for quantifying low-abundance molecules in complex matrices. However, variations in sample extraction efficiency and matrix effects (ion suppression or enhancement) can lead to inaccurate results. The stable isotope dilution method is the gold standard for overcoming these challenges. A known amount of a stable isotope-labeled version of the analyte (in this case, 9-OxoODE-d3) is added to the sample at the earliest stage of preparation. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction and the same matrix effects during ionization. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Experimental Protocol

This protocol is designed for the analysis of 9-OxoODE in plasma or serum. Modifications may be required for other biological matrices.

3.1 Materials and Reagents

-

9-OxoODE analytical standard

-

9-OxoODE-d3 internal standard

-

LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

-

Formic Acid (≥98%)

-

Hexane

-

Glycerol

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution plate)

-

Glass test tubes and autosampler vials

3.2 Sample Preparation (Solid-Phase Extraction) The following protocol is adapted from established methods for oxylipin extraction.

-

Sample Thawing & Spiking: Thaw 200 µL of plasma/serum sample on ice. Add 10 µL of the 9-OxoODE-d3 internal standard solution (e.g., at 100 ng/mL in methanol) to the sample. Vortex briefly.

-

Protein Precipitation & Hydrolysis (Optional): For total 9-OxoODE (free and esterified), alkaline hydrolysis is required. For free 9-OxoODE, proceed to the next step after protein precipitation (e.g., by adding 3 volumes of cold methanol).

-

SPE Cartridge Conditioning: Condition the Oasis MAX SPE cartridge with 200 µL of methanol, followed by 200 µL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 600 µL of water to remove polar impurities.

-

Wash the cartridge with 600 µL of methanol to remove neutral lipids.

-

-

Elution: Elute the acidic oxylipins (including 9-OxoODE) with 30-50 µL of an acidic organic solvent (e.g., 50:50 Acetonitrile:Isopropanol + 5% Formic Acid) into a clean collection tube or plate. To improve stability, 30 µL of 10% glycerol can be added to the collection plate prior to elution.

-

Final Step: The eluate can be directly injected, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 50 µL) for increased sensitivity.

3.3 Calibration Standards and Quality Controls

-

Prepare a stock solution of 9-OxoODE (e.g., 1 mg/mL in ethanol).

-

Create a series of working standard solutions through serial dilution in methanol/water.

-

Prepare calibration curve standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or PBS) with the working standards to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 ng/mL).

-

Spike each calibrator and QC sample with the same constant amount of 9-OxoODE-d3 internal standard as the unknown samples.

-

Process the calibrators and QCs alongside the experimental samples.

LC-MS/MS Method and Data

Instrument parameters should be optimized for the specific system used. The following tables provide a validated starting point.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| UPLC System | ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) |

| Column Temp. | 35 °C |

| Mobile Phase A | Water with 0.01% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.01% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Injection Vol. | 3 µL |

| Gradient | 40% B to 70% B over 7 min, then to 99% B, hold and re-equilibrate |

Table 2: Tandem Mass Spectrometry Parameters | Parameter | 9-OxoODE | 9-OxoODE-d3 | | :--- | :--- | :--- | | MS System | Waters Xevo TQ-S or equivalent | | Ionization Mode | Electrospray Negative (ESI-) | Electrospray Negative (ESI-) | | Capillary Voltage | 2.3 - 3.0 kV | 2.3 - 3.0 kV | | Source Temp. | 120 - 150 °C | 120 - 150 °C | | Desolvation Temp. | 350 °C | 350 °C | | MRM Transition | m/z 293.2 > 171.1 | m/z 296.2 > 171.1 | | Cone Voltage | 30 V | 30 V | | Collision Energy | 15 eV | 15 eV | Note: MRM (Multiple Reaction Monitoring) transitions should be empirically optimized. The precursor ion represents [M-H]⁻.

Table 3: Representative Calibration Curve Data

| Calibrator Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 4,520 | 98,500 | 0.046 |

| 2.5 | 11,350 | 99,100 | 0.114 |

| 5.0 | 22,900 | 101,200 | 0.226 |

| 10.0 | 46,100 | 100,500 | 0.459 |

| 25.0 | 115,200 | 99,800 | 1.154 |

| 50.0 | 231,500 | 100,900 | 2.294 |

| 100.0 | 459,800 | 99,500 | 4.621 |

A linear regression of the calibration curve (Area Ratio vs. Concentration) should yield an R² value >0.99.

Overall Experimental Workflow

The complete analytical procedure, from sample collection to final data analysis, is summarized in the workflow diagram below.

Conclusion

The described LC-MS/MS method, incorporating stable isotope dilution with 9-OxoODE-d3, provides a robust, specific, and highly accurate platform for the quantification of 9-OxoODE in complex biological matrices. This protocol offers the sensitivity required to measure endogenous levels of this important lipid mediator, making it an invaluable tool for researchers investigating the roles of oxylipins in health and disease, and for professionals in drug development targeting metabolic and inflammatory pathways. The use of a deuterated internal standard is crucial for minimizing analytical variability and ensuring data of the highest quality and reliability.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, belonging to the class of signaling molecules known as oxylipins.[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation and pain perception.[1][2] Notably, 9-OxoODE has been identified as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] This activity suggests its potential role in metabolic diseases and as a therapeutic target. Accurate quantification of 9-OxoODE in biological matrices is therefore crucial for understanding its biological function and for the development of novel therapeutics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of a polar carboxylic acid group and a ketone group, 9-OxoODE is not directly amenable to GC-MS analysis. A chemical derivatization process is required to increase its volatility and thermal stability. This application note provides a detailed protocol for the quantification of 9-OxoODE in biological samples, such as plasma, using GC-MS following a two-step derivatization procedure.

Biological Significance and Signaling Pathway

9-OxoODE is synthesized in vivo from the enzymatic oxidation of linoleic acid. Linoleic acid is first converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of 9-HODE by hydroxy-fatty acid dehydrogenase yields 9-OxoODE.[1]

As a PPARα agonist, 9-OxoODE plays a role in regulating the expression of genes involved in fatty acid oxidation. Upon binding to 9-OxoODE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade ultimately leads to an increase in the catabolism of fatty acids.

Experimental Protocol

This protocol describes the quantification of 9-OxoODE in plasma samples. It involves liquid-liquid extraction, a two-step derivatization (methoximation followed by silylation), and analysis by GC-MS in Selected Ion Monitoring (SIM) mode.

Materials

-

Standards: 9-OxoODE and 9-OxoODE-d3 (internal standard)

-

Reagents: Hexane, 2-propanol, acetic acid, methanol, pyridine, methoxyamine hydrochloride (MOX), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Equipment: Glass test tubes, vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

Sample Preparation: Extraction

-

To a glass test tube, add 200 µL of plasma.

-

Add 10 µL of the internal standard solution (9-OxoODE-d3) at a known concentration.

-

Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly to mix.

-

Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

-

Centrifuge at 2000 x g for 5 minutes at room temperature.

-

Transfer the upper organic (hexane) layer to a clean glass tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Derivatization: Methoximation and Silylation

-

Methoximation:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 60°C for 60 minutes to convert the keto group to a methoxime.

-

-

Silylation:

-

Cool the sample to room temperature.

-

Add 50 µL of MSTFA.

-

Incubate at 60°C for 30 minutes to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

The following are suggested starting conditions and may require optimization for your specific instrument.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 300°C. Hold: 10 min at 300°C. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| 9-OxoODE (MOX-TMS) | To be determined empirically. Likely fragments would include the molecular ion and characteristic fragments from the loss of methyl, TMS, and methoxy groups. |

| 9-OxoODE-d3 (MOX-TMS) | To be determined empirically. The m/z values will be shifted by +3 compared to the unlabeled analyte for fragments containing the deuterium labels. |

Note: The exact m/z values for the derivatized 9-OxoODE should be determined by injecting a derivatized standard and acquiring a full scan mass spectrum to identify the most abundant and specific fragment ions for use in SIM mode.

Experimental Workflow

The overall experimental workflow for the quantification of 9-OxoODE is depicted below.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of 9-OxoODE. These values are illustrative and should be determined for each specific assay.

| Parameter | Expected Value |

| Retention Time | Dependent on the specific GC column and conditions used. |

| Linear Dynamic Range | Typically in the low ng/mL to µg/mL range. To be determined by running a calibration curve with a series of known concentrations of 9-OxoODE. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Typically defined as a signal-to-noise ratio of 3. Expected to be in the low ng/mL range. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. Typically defined as a signal-to-noise ratio of 10. Expected to be in the low ng/mL range. |

| Precision (%RSD) | Intra- and inter-day precision should be <15%. |

| Accuracy (%Recovery) | Should be within 85-115%. |

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve should be prepared by analyzing a series of standards of known 9-OxoODE concentrations with a constant amount of the internal standard (9-OxoODE-d3). The curve is generated by plotting the ratio of the peak area of 9-OxoODE to the peak area of the internal standard against the concentration of 9-OxoODE. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

-

Quantification: The concentration of 9-OxoODE in the unknown samples is calculated using the linear regression equation from the calibration curve.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay. The results of the QC samples should fall within a predefined acceptance range.

Conclusion

This application note provides a comprehensive protocol for the quantification of 9-OxoODE in biological samples using GC-MS. The described method, which includes liquid-liquid extraction and a two-step derivatization, offers a robust and reliable approach for researchers investigating the role of this important oxylipin in health and disease. The provided methodologies and data will be a valuable resource for professionals in the fields of lipidomics, drug discovery, and biomedical research.

References

Application Notes and Protocols for 9-OxoODE Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-octadecadienoic acid (9-OxoODE) is an oxidized lipid metabolite of linoleic acid. As a bioactive lipid mediator, 9-OxoODE is implicated in various physiological and pathological processes, including the regulation of lipid metabolism and inflammatory responses. Accurate and reliable quantification of 9-OxoODE in plasma is crucial for understanding its role in disease and for the development of novel therapeutics. These application notes provide detailed protocols for the sample preparation of 9-OxoODE from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of its key signaling pathways.

Data Presentation

The following table summarizes the reported concentrations of 9-OxoODE and related oxidized linoleic acid metabolites (OXLAMs) in rat plasma. This data is essential for establishing expected physiological ranges and for the validation of analytical methods.

| Analyte | Mean Concentration (nmol/L) | Method of Quantification | Reference |

| 9-OxoODE | 218.1 ± 53.7 | Q-TOFMS | [1] |

| 9-HODE | 57.8 ± 18.7 | Q-TOFMS | [1] |

| 13-HODE | 123.2 ± 31.1 | Q-TOFMS | [1] |

| 13-OxoODE | 57.8 ± 19.2 | Q-TOFMS | [1] |

| Total OXLAMs | 456.9 ± 76.4 | Q-TOFMS | [1] |

Experimental Protocols

Two primary methods for the extraction of 9-OxoODE from plasma are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods include an initial hydrolysis step to liberate 9-OxoODE from its esterified forms, ensuring the measurement of the total concentration.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the extraction of 9-OxoODE and other oxidized fatty acids from plasma.

Materials:

-

Plasma sample

-

Internal Standard (e.g., 13-HODE-d4)

-

Antioxidant solution (50 mM BHT and 200 mM DTPA)

-

0.2 M Potassium Hydroxide (KOH) in methanol

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Nitrogen gas

-

Reconstitution solvent (e.g., 80:20 methanol:water with 0.04% acetic acid)

-

Glass culture tubes (screw-capped)

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a glass culture tube on ice, add 50 µL of plasma.

-

Add 10 µL of antioxidant solution.

-

Add 100 µL of internal standard working solution (e.g., 5 ng of 13-HODE-d4).

-

-

Alkaline Hydrolysis:

-

Add 0.2 M KOH in methanol to the sample.

-

Vortex the mixture thoroughly.

-

Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

-

-

Extraction:

-

Cool the tubes on ice.

-

Acidify the mixture to pH 3 with approximately 100 µL of 0.5 N HCl.

-

Add 3 mL of hexane, cap the tube, and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic (hexane) layer to a clean glass tube.

-

Repeat the hexane extraction one more time and combine the organic layers.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a higher throughput and potentially cleaner extract compared to LLE. This protocol utilizes a 96-well plate format for efficient sample processing.

Materials:

-

Plasma sample

-

Internal Standard (ISTD) solution (e.g., a mix of deuterated oxylipins)

-

Methanol (MeOH)

-

Deionized (DI) Water

-

SPE cartridge or 96-well plate (e.g., C18)

-

SPE manifold

-

Sample concentrator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50% MeOH)

Procedure:

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by adding 1 mL of MeOH, followed by 1 mL of DI H₂O.

-

-

Sample Loading:

-

In a separate tube, mix 100 µL of plasma with 5 µL of 10x ISTD solution.

-

Load the mixture onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1.5 mL of 5% MeOH.

-

-

Elution:

-

Elute the analytes with 1.2 mL of MeOH and collect the eluent.

-

-

Sample Concentration and Reconstitution:

-

Dry the eluent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 50 µL of 50% MeOH.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of plasma samples for 9-OxoODE analysis.

Signaling Pathways